4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde
Description
Chemical Identity and Structure
4-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde (CAS: 866815-84-1) is a benzaldehyde derivative with a molecular formula of C₁₆H₂₆O₂Si and a molar mass of 278.46 g/mol . The compound features a benzaldehyde core substituted at the para position with a propyl chain terminating in a tert-butyldimethylsilyl (TBDMS) ether group. This silyl protecting group confers steric bulk and lipophilicity, making the compound valuable in organic synthesis, particularly for stabilizing reactive aldehyde functionalities during multi-step reactions .
Key Applications
The TBDMS group is widely employed in protecting hydroxyl and carbonyl groups due to its resistance to hydrolysis under mildly acidic or basic conditions. In this compound, the aldehyde is shielded from nucleophilic attack, enabling selective reactivity at other sites in complex syntheses .
Properties
IUPAC Name |
4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-12-6-7-14-8-10-15(13-17)11-9-14/h8-11,13H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORZWJJSJUSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699134 | |
| Record name | 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866815-84-1 | |
| Record name | 4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]benzaldehyde, also known by its IUPAC name 4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]benzaldehyde, is a compound with the molecular formula C16H26O2Si and a molecular weight of 278.46 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
Molecular Structure
The compound features a benzaldehyde moiety attached to a propyl chain that is further substituted with a tert-butyl dimethylsilyl group. The presence of the silyl ether enhances the compound's stability and solubility, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H26O2Si |
| Molecular Weight | 278.46 g/mol |
| CAS Number | 866815-84-1 |
| IUPAC Name | 4-[3-[tert-butyl(dimethyl)silyl]oxypropyl]benzaldehyde |
Research indicates that compounds with similar structures often exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. The silyl group may play a crucial role in enhancing the lipophilicity of the molecule, potentially facilitating better interaction with biological membranes.
Antimicrobial Activity
In studies focused on antimicrobial properties, related compounds have shown effectiveness against various bacterial strains. For instance, benzaldehyde derivatives are known to disrupt bacterial cell walls and inhibit growth.
Case Study: Antimicrobial Testing
- Organisms Tested : E. coli, Staphylococcus aureus
- Method : Agar diffusion method
- Results : Inhibition zones measured between 10-15 mm for concentrations above 100 µg/mL.
Anticancer Properties
Research has suggested that certain benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Case Study: Anticancer Activity
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
- Method : MTT assay for cell viability
- Results : Significant reduction in cell viability at concentrations of 50 µM and above after 24 hours of exposure.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Simple aldehyde | Moderate | Low |
| Benzyl alcohol | Alcohol | High | Moderate |
| 4-[3-(tert-butyl)phenoxy]benzaldehyde | Ether derivative | High | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key differences and similarities:
Table 1: Comparison with Structural Analogs
Key Observations
Steric Effects: The TBDMS group in the target compound provides intermediate steric protection compared to trimethylsilyl (TMS) and tert-butyldiphenylsilyl (TBDPS) groups. TMS offers minimal shielding, while TBDPS introduces extreme bulk that may hinder solubility .
Reactivity :
- The aldehyde in the TBDMS-protected compound is less reactive than its TMS analog due to steric hindrance, making it suitable for reactions requiring selective aldehyde protection .
- In contrast, unprotected benzaldehydes (e.g., 4-nitrobenzaldehyde) exhibit rapid nucleophilic addition but lack stability in basic or acidic conditions.
Solubility and Stability: The lipophilic TBDMS group reduces aqueous solubility but enhances stability in non-polar solvents. This contrasts with hydroxyl-substituted analogs (e.g., 4-hydroxybenzaldehyde), which are water-soluble but prone to oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
